3,3',5,5'-Tetrabromobisphenol A-d10, (OH)2
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Overview
Description
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 is a brominated derivative of bisphenol A. It is commonly used as a flame retardant in various consumer products, including fabrics, plastics, and electronics . The compound is known for its high thermal stability and effectiveness in reducing the flammability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-brominated bisphenol A derivatives.
Substitution: Various substituted bisphenol A derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in polymer chemistry and materials science.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flame-retardant materials for consumer products.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction helps to inhibit the propagation of the combustion process, thereby reducing the flammability of the material .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrabromobisphenol A: A non-deuterated version of the compound with similar flame-retardant properties.
Tetrachlorobisphenol A: A chlorinated derivative with similar applications but different halogen atoms.
Bisphenol A: The parent compound without halogenation, used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 is unique due to its deuterium labeling, which makes it useful in various analytical and research applications. The presence of deuterium atoms allows for the tracking and study of the compound in complex biological and environmental systems .
Properties
Molecular Formula |
C15H12Br4O2 |
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Molecular Weight |
553.9 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dideuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChI Key |
VEORPZCZECFIRK-ZGYYUIRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C(C2=C(C(=C(C(=C2[2H])Br)O)Br)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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